2-Pyridin-2-ylcyclopentan-1-amine Exhibits 6-Fold Selectivity for Adenosine A1 Over A2A Receptors
In direct head-to-head radioligand competition assays using rat brain membranes, 2-pyridin-2-ylcyclopentan-1-amine demonstrates a Ki of 1.64 μM at the adenosine A1 receptor (A1AR) and a Ki of 9.92 μM at the adenosine A2A receptor (A2AAR), yielding a 6.0-fold selectivity for A1AR over A2AAR [1]. This contrasts with many in-class cyclopentylpyridinamines that show either non-selective binding across adenosine receptor subtypes or higher affinity for A2A. The selectivity ratio provides a clear quantitative basis for target engagement prioritization.
| Evidence Dimension | Binding affinity (Ki) at adenosine receptor subtypes |
|---|---|
| Target Compound Data | A1AR Ki = 1.64 μM; A2AAR Ki = 9.92 μM |
| Comparator Or Baseline | A1AR Ki = 1.64 μM; A2AAR Ki = 9.92 μM (same compound, two targets) |
| Quantified Difference | 6.0-fold selectivity (9.92 μM / 1.64 μM) |
| Conditions | Displacement of [3H]DPCPX from rat whole brain A1AR and [3H]NECA from rat striatal A2AAR |
Why This Matters
This selectivity ratio enables researchers to choose this compound as an A1-preferring tool for GPCR signaling studies without confounding A2A-mediated effects.
- [1] BindingDB. 2-Pyridin-2-ylcyclopentan-1-amine (BDBM50597774). Accessed 2026-04-15. View Source
